molecular formula C20H18ClFN2OS B3649109 N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide

Cat. No.: B3649109
M. Wt: 388.9 g/mol
InChI Key: MQAQZEXAKTZAEX-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of an α-haloketone with a thiourea derivative under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorinated aromatic compound.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using a suitable amine and acyl chloride.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the amide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide
  • N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-chlorophenyl)propanamide
  • N-[4-(4-bromophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide

Comparison:

  • Structural Differences: Variations in the substituents on the aromatic rings or the thiazole ring can lead to differences in chemical and biological properties.
  • Uniqueness: The specific combination of chlorophenyl, fluorophenyl, and thiazole moieties in N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide imparts unique properties that may not be present in similar compounds.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2OS/c1-3-17-19(13-9-11-14(21)12-10-13)23-20(26-17)24(18(25)4-2)16-8-6-5-7-15(16)22/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAQZEXAKTZAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=CC=C2F)C(=O)CC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide
Reactant of Route 3
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide
Reactant of Route 4
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide
Reactant of Route 5
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide
Reactant of Route 6
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)propanamide

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